molecular formula C5H7F2N3 B2721564 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine CAS No. 1006462-38-9

1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

Cat. No. B2721564
M. Wt: 147.129
InChI Key: IEUJFYRUNRRGQY-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-1H-pyrazol-3-amine (DFEPA) is a synthetic compound that belongs to the class of organic compounds known as pyrazolamines. It is a colorless, volatile, and flammable liquid with a boiling point of 168°C and a molecular weight of 152.09 g/mol. It is soluble in organic solvents and has a pKa of 5.45. DFEPA has been studied extensively for its various applications in scientific research, including its use as a biochemical and physiological probe, and its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing pyrazole derivatives, including those related to 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine, which are characterized by their structural diversity and potential biological activities. For instance, Titi et al. (2020) explored the synthesis, characterization, and X-ray crystal study of pyrazole derivatives, identifying their antitumor, antifungal, and antibacterial properties. The study emphasizes the role of structural analysis in understanding the biological activity of these compounds (Titi et al., 2020).

Biological Activities

The potential biological applications of these compounds are vast. For example, the same study by Titi et al. discovered that certain pyrazole derivatives show significant biological activity against breast cancer and microbes, highlighting the therapeutic potential of these molecules in medical research (Titi et al., 2020).

Chemical Reactivity and Applications

Other research focuses on the chemical reactivity of these compounds, providing insights into their broader applications. Zhu et al. (2015) developed a new electrophilic difluoromethylthiolating reagent that allows the difluoromethylthiolation of a wide range of nucleophiles, including pyrazoles, under mild conditions. This work opens new pathways for functionalizing pyrazole derivatives for various scientific applications (Zhu et al., 2015).

Advanced Synthesis Techniques

Moreover, advanced synthesis techniques for NMDA receptor antagonists involve the use of related pyrazolamines, demonstrating the importance of these compounds in developing pharmaceutical agents. This approach underlines the versatility of pyrazolamines in synthesizing complex molecules for therapeutic uses (Bio et al., 2008).

properties

IUPAC Name

1-(2,2-difluoroethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3/c6-4(7)3-10-2-1-5(8)9-10/h1-2,4H,3H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUJFYRUNRRGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

CAS RN

1006462-38-9
Record name 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine
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